molecular formula C16H14N2O2 B2918978 (2Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile CAS No. 478081-41-3

(2Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile

Cat. No.: B2918978
CAS No.: 478081-41-3
M. Wt: 266.3
InChI Key: LPDIKGFTGQMZEE-YBEGLDIGSA-N
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Description

(2Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile is an organic compound characterized by its unique structure, which includes an amino group, a methoxyphenoxy group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile typically involves the reaction of 4-(4-methoxyphenoxy)benzaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-19-13-6-8-15(9-7-13)20-14-4-2-12(3-5-14)16(18)10-11-17/h2-10H,18H2,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDIKGFTGQMZEE-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=CC#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)/C(=C/C#N)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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